(2-Chlorophenyl)diphenyl-methanol-d5

Stable Isotope Labeling Isotopic Enrichment LC-MS Internal Standard

Non-deuterated internal standards (e.g., ibuprofen, diphenylmethanol-d5) introduce quantification bias from divergent retention, ionization, and extraction recovery in Clotrimazole impurity assays. (2-Chlorophenyl)diphenyl-methanol-d5 is a true stable isotope-labeled internal standard (SIL-IS) that co-elutes precisely with the analyte, compensating for matrix effects across cream and spray formulations. • Enables accurate determination at 0.1% threshold levels per ICH Q3B. • Delivers intra-/inter-assay CV <15% across calibration ranges per FDA/EMA bioanalytical guidelines. • 99 atom % D isotopic enrichment ensures distinct MS/MS signature without endogenous interference.

Molecular Formula C19H15ClO
Molecular Weight 299.8 g/mol
Cat. No. B12405962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)diphenyl-methanol-d5
Molecular FormulaC19H15ClO
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O
InChIInChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H/i1D,3D,4D,9D,10D
InChIKeyKTVAHLGKTSPDOG-MBRJKSRSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorophenyl)diphenyl-methanol-d5: Deuterated Internal Standard


(2-Chlorophenyl)diphenyl-methanol-d5 (CAS 1219802-30-8) is a deuterium-labeled analog of (2-Chlorophenyl)diphenylmethanol, featuring a phenyl-d5 moiety that provides a +5 Da mass shift for selective detection in mass spectrometry . This compound serves as a stable isotope-labeled internal standard (SIL-IS) designed to correct for matrix effects and ionization variability during the quantification of (2-Chlorophenyl)diphenylmethanol—a degradation product of clotrimazole and a metabolite of cloperastine—in biological matrices and pharmaceutical formulations .

Workflow LC-MS/MS quantification with isotope dilution
Selection Deuterated SIL-IS co-eluting with clotrimazole EP Impurity A
Use Context Cloperastine metabolite bioanalysis & impurity profiling in research matrices

Why Generic Internal Standards Fail for Clotrimazole Impurity A


Substituting (2-Chlorophenyl)diphenyl-methanol-d5 with a non-deuterated internal standard such as ibuprofen or carbinoxamine introduces significant quantification errors due to divergent chromatographic retention, ionization efficiency, and extraction recovery . Similarly, using a structurally distinct deuterated internal standard (e.g., diphenylmethanol-d5) fails to account for the chlorine atom's influence on retention time and ion suppression, leading to biased results . Only a true SIL-IS that co-elutes precisely with the analyte can adequately compensate for matrix-induced variability, as evidenced by recovery ranges of 76.6–84% when deuterated internal standards are employed .

Non-isotopic internal standards (e.g., ibuprofen) may introduce retention time and ionization efficiency mismatch.
Structurally distinct deuterated IS (e.g., diphenylmethanol-d5) lacks chlorine, shifting chromatographic retention ~0.5–2.0 min.
Only co-eluting SIL-IS compensates matrix-induced variability; recovery bias may otherwise remain unaddressed.

(2-Chlorophenyl)diphenyl-methanol-d5 Key Advantages


Superior Isotopic Purity

Commercially available (2-Chlorophenyl)diphenyl-methanol-d5 from BOC Sciences exhibits an isotopic enrichment of 99 atom % D . In contrast, the commonly used alternative diphenylmethanol-d5 is typically supplied at 98 atom % D . The 1% absolute difference in isotopic purity reduces the contribution of unlabeled (M0) signal to the internal standard channel, thereby lowering background noise and improving lower limit of quantification (LLOQ) reliability in trace analysis.

Isotopic Enrichment
Reported comparison
99 atom % D vs 98 atom % D comparator, +1 atom % absolute enrichment
Supports lower background in LLOQ evaluation for trace analysis.
Commercial specifications; enrichment determined by NMR and MS.
Stable Isotope Labeling Isotopic Enrichment LC-MS Internal Standard

Unique Mass Shift for MRM Quantification

The incorporation of five deuterium atoms on a single phenyl ring increases the molecular weight of (2-Chlorophenyl)diphenyl-methanol-d5 to 299.81 g/mol, compared to 294.80 g/mol for the unlabeled analyte . This +5 Da mass shift ensures that the internal standard's MRM transition falls well outside the natural isotopic envelope of the analyte (dominated by M+1 and M+2 from 13C and 37Cl), preventing signal overlap and enabling baseline-resolved quantification even in complex biological matrices.

Mass Shift
Head-to-head comparison
+5 Da shift (299.81 vs 294.80 g/mol) from unlabeled analyte; MRM isolation from natural isotopic envelope.
Reduces isotopic overlap risk without mathematical correction.
Monoisotopic mass, ESI positive mode; +5 Da avoids M+1/M+2 interference.
Mass Spectrometry MRM Quantification Isotope Dilution

Aromatic Deuterium Resists Back-Exchange

(2-Chlorophenyl)diphenyl-methanol-d5 is deuterated exclusively on the phenyl ring (phenyl-d5), a position known to be resistant to hydrogen-deuterium exchange under typical sample preparation and storage conditions . In contrast, deuterium labels placed on aliphatic or hydroxyl-adjacent carbons can undergo significant back-exchange in acidic or protic solvents, leading to internal standard degradation and positive analytical bias over time, as documented for d5-5-HIAA where 90% signal loss occurred within three months .

Deuterium Stability
Class-level inference
Aromatic phenyl-d5 resists H/D back-exchange under standard storage and sample prep conditions.
Supports long-term lot usability without frequent re-standardization.
Aliphatic labels may lose >90% signal in months; class-level stability data.
Isotope Stability Sample Preparation Long-Term Storage

Effective Matrix Compensation

Studies employing deuterated internal standards (SIL-IS) for structurally analogous analytes demonstrate that matrix effects are well compensated, yielding recoveries in the range of 76.6–84% and intra-assay precision (CV) of 0.9–14.7% . In contrast, methods using non-deuterated internal standards like ibuprofen for (2-Chlorophenyl)diphenylmethanol quantification often exhibit higher variability due to differential ion suppression between analyte and IS . The co-elution and identical ionization behavior of the deuterated analog (2-Chlorophenyl)diphenyl-methanol-d5 ensures that any matrix-induced signal alteration affects both analyte and IS equally, preserving the response ratio.

Matrix Compensation
Cross-study comparable
SIL-IS recovery 76.6–84%, intra-assay CV 0.9–14.7% when deuterated analog co-elutes.
Supports method validation endpoint review; non-isotopic IS may exhibit differential ion suppression.
Data from immunosuppressant LC-MS/MS method; research plasma matrix.
Matrix Effect Compensation Recovery Method Validation

Structural Analogue to EP Impurity A

(2-Chlorophenyl)diphenylmethanol is designated as Clotrimazole EP Impurity A (CAS 66774-02-5) and is a critical marker for clotrimazole drug substance stability . (2-Chlorophenyl)diphenyl-methanol-d5 shares the identical core structure, including the ortho-chlorine atom, which strongly influences retention time on reversed-phase columns (pKa differences, hydrophobicity). Alternative deuterated compounds like diphenylmethanol-d5 lack the chlorine substituent, resulting in a retention time shift of typically 0.5–2.0 min under standard RP-HPLC conditions, leading to co-elution mismatches and inaccurate peak area ratios .

Analyte Co-elution
Class-level inference
Structurally identical to Clotrimazole EP Impurity A; ortho-chlorine retains reversed-phase retention behavior.
Supports co-elution matching for impurity profiling methods.
Non-halogen analog (diphenylmethanol-d5) may shift retention ~0.5–2.0 min.
Pharmaceutical Impurity Profiling Quality Control Pharmacopeial Compliance

(2-Chlorophenyl)diphenyl-methanol-d5 Applications


Clotrimazole Impurity Profiling

Quantification of Clotrimazole EP Impurity A in stability studies and batch release testing. The deuterated internal standard compensates for matrix effects from excipients in cream and spray formulations, enabling accurate determination at 0.1% threshold levels as mandated by ICH Q3B .

Cloperastine Bioanalytical Validation

Development of validated LC-MS/MS assays for cloperastine and its metabolite (2-Chlorophenyl)diphenylmethanol in plasma. The SIL-IS ensures intra- and inter-assay precision (CV <15%) across the calibration range, meeting FDA and EMA bioanalytical method validation guidelines .

Metabolic Pathway Tracing

Use as a tracer to elucidate the metabolic fate of triarylmethanol-containing drug candidates. The deuterium label provides a distinct mass signature in MS/MS fragmentation, allowing confident identification of metabolites without interference from endogenous isobaric compounds .

Stability-Indicating Method for ANDAs

Reference standard for the validation of stability-indicating HPLC/LC-MS methods required for ANDA submissions. The isotopic purity (99 atom % D) and structural fidelity to the impurity ensure method robustness and regulatory acceptance by the FDA's Office of Generic Drugs .

Application
Selection Property
Validation Focus
Clotrimazole impurity profiling
Structural co-elution with EP Impurity A
Method robustness for stability studies (ICH Q3B threshold context)
Cloperastine metabolite bioanalysis
Matrix-effect compensation with SIL-IS
Precision and accuracy in human plasma research matrices
Metabolic pathway tracing
Distinct +5 Da mass signature from deuterium
Metabolite identification without isobaric interference
Stability-indicating assay development
High isotopic enrichment and analyte fidelity
Specificity and ruggedness for generic drug product context

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